N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that features a combination of pyrimidine and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the dimethylamino group. The final step involves the sulfonation of the aromatic ring. Specific reaction conditions, such as the use of catalysts and solvents, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-((4-(dimethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)sulfamoylphenylacetamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- N,N-Dimethyl-p-phenylenediamine
Uniqueness
N-(4-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H27N5O2S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H27N5O2S/c1-14-11-15(2)21(16(3)12-14)30(28,29)26-19-9-7-18(8-10-19)24-22-23-17(4)13-20(25-22)27(5)6/h7-13,26H,1-6H3,(H,23,24,25) |
InChI Key |
JQEWYYLRRSOCRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C)C |
Origin of Product |
United States |
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